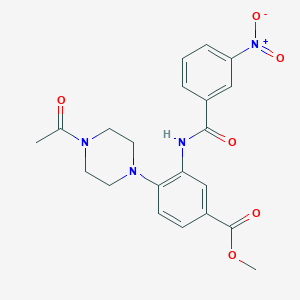

Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate

Beschreibung

Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate is a synthetic small molecule featuring a benzoate ester core substituted with a 4-acetylpiperazine group and a 3-nitrobenzamido moiety. The acetylated piperazine ring enhances solubility and modulates pharmacokinetic properties, while the nitro group on the benzamido substituent may influence electronic interactions in target binding.

Eigenschaften

Molekularformel |

C21H22N4O6 |

|---|---|

Molekulargewicht |

426.4 g/mol |

IUPAC-Name |

methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate |

InChI |

InChI=1S/C21H22N4O6/c1-14(26)23-8-10-24(11-9-23)19-7-6-16(21(28)31-2)13-18(19)22-20(27)15-4-3-5-17(12-15)25(29)30/h3-7,12-13H,8-11H2,1-2H3,(H,22,27) |

InChI-Schlüssel |

PBOQTMBVNUUCTD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.

Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

Nitrobenzamide Formation: The nitrobenzamide group can be introduced through nitration of a benzamide precursor.

Esterification: Finally, the benzoate ester is formed through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium hydride, alkyl halides.

Major Products

Reduction: Formation of an amine from the nitro group.

Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways involving piperazine derivatives.

Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

Industry: Use in the production of materials with specific chemical properties.

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine ring is known for its ability to interact with various biological targets, potentially affecting neurotransmitter systems.

Vergleich Mit ähnlichen Verbindungen

Piperazine-Substituted Benzoates

Key structural analogs include compounds with variations in the piperazine substituents, benzamido groups, and ester linkages.

*Calculated based on formula.

- Ethyl-substituted piperazine (Compound 5) demonstrates superior kinase inhibition, suggesting bulkier substituents may enhance target engagement .

Benzamido Groups :

Physicochemical Properties

- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves cell permeability compared to carboxylic acid derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid, ), which are more polar and ionized at physiological pH .

- Melting Points : Piperazine-containing analogs (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) exhibit high melting points (~187–190°C), suggesting strong crystalline packing, which may correlate with stability .

Biologische Aktivität

Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of approximately 370.41 g/mol. The structure includes a benzoate moiety, an acetylpiperazine unit, and a nitrobenzamide group, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate have shown selective inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A notable study evaluated the anticancer effects of related piperazine derivatives against various cancer cell lines, revealing IC50 values in the micromolar range. The mechanism of action was primarily attributed to the induction of apoptosis mediated by the activation of caspases and modulation of Bcl-2 family proteins .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research focusing on similar nitro-substituted benzamides has demonstrated activity against hepatitis C virus (HCV). The SAR studies indicated that modifications at specific positions on the benzamide ring significantly enhanced antiviral efficacy, suggesting that methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate may possess similar properties .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds provides insights into how structural modifications influence biological activity. Key findings include:

- Piperazine Ring : The presence of the piperazine moiety is crucial for biological activity, enhancing solubility and receptor binding.

- Nitro Group : The nitro group has been associated with increased potency against certain targets, likely due to its electron-withdrawing nature which stabilizes the compound during binding interactions.

- Acetyl Substituent : The acetyl group appears to play a role in modulating lipophilicity and enhancing cellular uptake.

| Compound | IC50 (µM) | Activity Type | Reference |

|---|---|---|---|

| Compound A | 5.0 | Anticancer | |

| Compound B | 2.0 | Antiviral | |

| Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate | TBD | TBD | TBD |

Case Studies

- Anticancer Efficacy : A study involving a series of piperazine derivatives demonstrated that compounds with similar structures to methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms linked to apoptosis induction .

- Antiviral Mechanism : In vitro assays showed that related compounds inhibited HCV replication by targeting viral proteases, suggesting potential therapeutic applications in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.